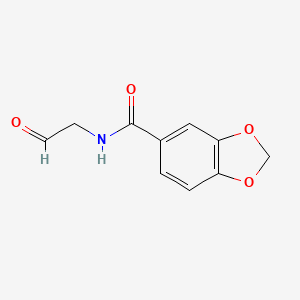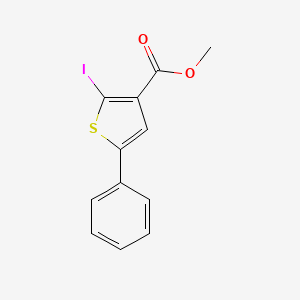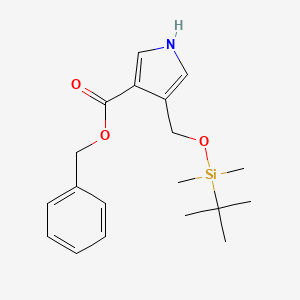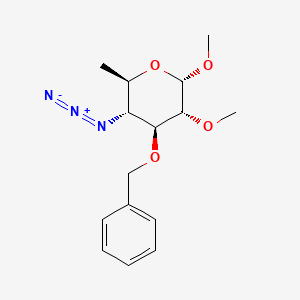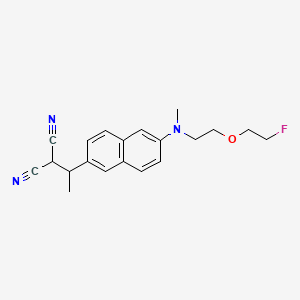
2-(1-(6-((2-(2-Fluoroethoxy)ethyl)(methyl)amino)naphthalen-2-yl)ethyl)malononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(6-((2-(2-Fluoroethoxy)ethyl)(methyl)amino)naphthalen-2-yl)ethyl)malononitrile is a compound known for its applications in molecular imaging and as a biomarker. It is used in positron emission tomography (PET) imaging probes for neurodegenerative diseases such as Alzheimer’s disease . This compound is highly hydrophobic, viscosity-sensitive, and solvent-sensitive, making it suitable for various scientific research applications .
准备方法
The synthesis of 2-(1-(6-((2-(2-Fluoroethoxy)ethyl)(methyl)amino)naphthalen-2-yl)ethyl)malononitrile involves several steps. One of the key methods includes the radiofluorination of a tosyloxy precursor with potassium fluoride and Kryptofix 2.2.2. This process yields chemically and radiochemically pure products in high radiochemical yields . The product is then isolated by column chromatography on silica gel, eluted with a mixture of hexane and ethyl acetate .
化学反应分析
This compound undergoes various chemical reactions, including substitution and radiofluorination. Common reagents used in these reactions include potassium fluoride and Kryptofix 2.2.2 . The major products formed from these reactions are highly pure and suitable for use in PET imaging .
科学研究应用
2-(1-(6-((2-(2-Fluoroethoxy)ethyl)(methyl)amino)naphthalen-2-yl)ethyl)malononitrile is primarily used as a PET imaging probe for Alzheimer’s disease and other neurodegenerative diseases . It has also been used to label prion plaques in vitro, providing new diagnostic possibilities for prion diseases such as Creutzfeldt-Jacob disease . Additionally, this compound is utilized in fluorescence microscopy for tissue staining due to its solvent polarity and viscosity-dependent fluorescent properties .
作用机制
The mechanism of action of 2-(1-(6-((2-(2-Fluoroethoxy)ethyl)(methyl)amino)naphthalen-2-yl)ethyl)malononitrile involves its ability to selectively label specific molecular targets. In the case of Alzheimer’s disease, it binds to β-amyloid protein and hyperphosphorylated tau peptides, which are the main constituents of senile plaques and neurofibrillary tangles . This selective binding allows for the visualization of these pathological features in the brain using PET imaging .
相似化合物的比较
Similar compounds to 2-(1-(6-((2-(2-Fluoroethoxy)ethyl)(methyl)amino)naphthalen-2-yl)ethyl)malononitrile include other PET imaging probes such as 2-(1-{6-[(2-Fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile . These compounds share similar structural features and applications in neuroimaging. this compound is unique in its high hydrophobicity and sensitivity to solvent polarity and viscosity, making it particularly effective for certain imaging applications .
属性
分子式 |
C20H22FN3O |
|---|---|
分子量 |
339.4 g/mol |
IUPAC 名称 |
2-[1-[6-[2-(2-fluoroethoxy)ethyl-methylamino]naphthalen-2-yl]ethyl]propanedinitrile |
InChI |
InChI=1S/C20H22FN3O/c1-15(19(13-22)14-23)16-3-4-18-12-20(6-5-17(18)11-16)24(2)8-10-25-9-7-21/h3-6,11-12,15,19H,7-10H2,1-2H3 |
InChI 键 |
YUYARAMDABDJAO-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)N(C)CCOCCF)C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2S,5R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(3R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B13850688.png)

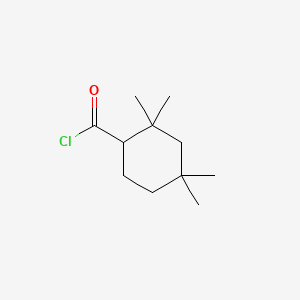
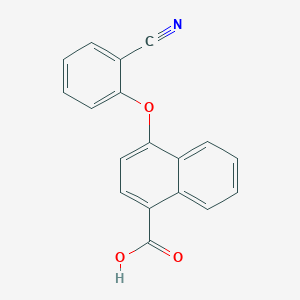
![4-Chloro-2-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13850715.png)
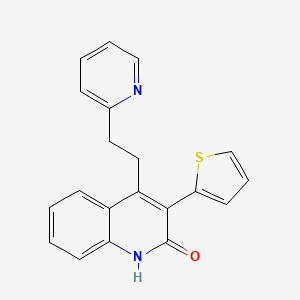
![4-amino-N-(6-methyl-1-phenoxyisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13850722.png)
![(S)-4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid](/img/structure/B13850731.png)
![sulfuric acid;(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol](/img/structure/B13850734.png)

